molecular formula C18H20N2O4 B4963753 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No. B4963753
M. Wt: 328.4 g/mol
InChI Key: CCOWHEKJUXSQRW-UHFFFAOYSA-N
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Description

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide, also known as NBPT, is a chemical compound that has gained significant attention in the scientific community due to its potential in enhancing nitrogen use efficiency in plants. This compound is a potent urease inhibitor that has been shown to reduce nitrogen losses in soil, leading to improved crop yields and reduced environmental pollution.

Mechanism of Action

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide works by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. By inhibiting urease activity, 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide reduces the rate of urea hydrolysis, leading to a slower release of ammonia and reduced nitrogen losses in soil.
Biochemical and Physiological Effects:
2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have no significant impact on plant growth or development. However, it has been shown to improve nitrogen use efficiency in plants, leading to increased crop yields and reduced nitrogen losses in soil.

Advantages and Limitations for Lab Experiments

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is a potent urease inhibitor that has been shown to be effective in reducing nitrogen losses in soil. Its advantages include its high potency and specificity for urease inhibition. However, its limitations include its high cost and potential for environmental persistence.

Future Directions

There are several future directions for the research on 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide. These include:
1. Investigating the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in improving nitrogen use efficiency in different plant species and under different environmental conditions.
2. Developing new formulations of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide that are more cost-effective and environmentally friendly.
3. Studying the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in reducing nitrogen losses in different types of soils.
4. Investigating the potential of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide in reducing greenhouse gas emissions from agriculture.
5. Studying the long-term effects of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide on soil health and microbial communities.
In conclusion, 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide is a promising urease inhibitor that has the potential to improve nitrogen use efficiency in plants and reduce environmental pollution. Further research is needed to fully understand its potential and limitations and to develop new formulations that are more cost-effective and environmentally friendly.

Synthesis Methods

The synthesis of 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide involves the reaction between 2-tert-butylphenol and 4-nitroaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified through recrystallization, yielding a white crystalline solid with a melting point of 187-190°C.

Scientific Research Applications

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been extensively studied for its potential in improving nitrogen use efficiency in plants. Nitrogen is a critical nutrient for plant growth and development, but its excessive use can lead to environmental pollution and negative impacts on human health. 2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of urease, an enzyme that converts urea into ammonia, thus reducing nitrogen losses in soil.

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)15-6-4-5-7-16(15)24-12-17(21)19-13-8-10-14(11-9-13)20(22)23/h4-11H,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOWHEKJUXSQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(4-nitrophenyl)acetamide

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